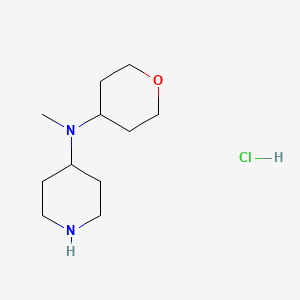

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride

CAS No.: 1451391-78-8

Cat. No.: VC2729808

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-78-8 |

|---|---|

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.76 g/mol |

| IUPAC Name | N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H |

| Standard InChI Key | KOZMIXSBWUILLW-UHFFFAOYSA-N |

| SMILES | CN(C1CCNCC1)C2CCOCC2.Cl |

| Canonical SMILES | CN(C1CCNCC1)C2CCOCC2.Cl |

Introduction

Basic Chemical Properties and Identification

Chemical Identity and Nomenclature

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride represents a piperidine derivative with distinctive structural features. The compound is formally identified through various systematic naming conventions and identification codes as summarized in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1451391-78-8 |

| Molecular Formula | C₁₁H₂₃ClN₂O |

| Molecular Weight | 234.76 g/mol |

| IUPAC Name | N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H |

| Standard InChIKey | KOZMIXSBWUILLW-UHFFFAOYSA-N |

| SMILES Notation | CN(C1CCNCC1)C2CCOCC2.Cl |

The compound is classified as a piperidine derivative with a tetrahydropyran ring system, featuring a tertiary amine functionality with methylation at one nitrogen position. Its systematic name reflects the connectivity between the piperidine and tetrahydropyran moieties, with the hydrochloride designation indicating its salt form .

Structural Characteristics

The molecular structure of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride consists of several key structural components that define its chemical identity and potential reactivity patterns:

-

A piperidine ring (a six-membered heterocycle containing one nitrogen atom)

-

A tetrahydropyran ring (a six-membered heterocycle containing one oxygen atom)

-

A tertiary amine linkage with methyl substitution

-

A hydrochloride salt formation

The compound features two heterocyclic ring systems connected through a nitrogen bridge, creating a unique three-dimensional conformation that may influence its interactions with biological targets. The amine functionalities serve as potential hydrogen bond acceptors, while the oxygen in the tetrahydropyran ring offers additional opportunities for intermolecular interactions .

Physical Properties

The physical properties of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride play crucial roles in its handling, formulation, and application in research settings. While comprehensive characterization data remains limited in the available literature, key physical parameters are presented in Table 2.

Table 2: Physical Properties

The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, which is a common modification for improving handling and formulation characteristics of amine-containing compounds in research settings.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride typically follows established synthetic protocols for tertiary amines and their corresponding salt forms. Based on structural analysis and common synthetic methodologies, the preparation generally involves a multi-step process:

-

Reaction of piperidine derivatives with tetrahydropyran-based compounds

-

Methylation of the resulting secondary amine

-

Acidification to form the hydrochloride salt

These reactions typically involve careful control of reaction conditions, including temperature, solvent selection, and stoichiometry, to ensure optimal yields and purity of the final product.

Chemical Reactivity and Applications

Reactivity Patterns

The reactivity of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is primarily governed by its functional groups and structural elements. Key reactivity characteristics likely include:

-

The tertiary amine functionality can participate in nucleophilic substitutions and serve as a hydrogen bond acceptor

-

The hydrochloride salt form modifies the basicity of the amine groups

-

The heterocyclic rings may undergo ring-opening reactions under specific conditions

-

The compound may form complexes with transition metals through coordination via nitrogen atoms

These reactivity patterns contribute to the compound's potential utility in various chemical transformations and its possible interactions with biological systems.

Research Applications

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is primarily utilized in research settings, with potential applications spanning several domains:

-

Pharmaceutical Research: The compound may serve as an intermediate or building block in medicinal chemistry campaigns aimed at developing novel therapeutic agents.

-

Neurological Disease Research: Compounds with similar structural features have shown promise in neurological disease models, suggesting potential applications in this research area.

-

Cardiovascular Disease Studies: Structural analogs have demonstrated activity in cardiovascular research, indicating possible utility in related investigations.

-

Structure-Activity Relationship (SAR) Studies: The compound may be incorporated into systematic SAR studies to evaluate the impact of structural modifications on biological activity.

It's important to note that the compound is designated "for research use only," indicating its current status as an investigational material rather than an approved therapeutic agent .

Structural Comparison with Related Compounds

Comparative Analysis with Structural Analogs

Understanding the structural relationships between N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride and related compounds provides valuable context for its chemical behavior and potential applications. Table 3 presents a comparative analysis of this compound with structurally related molecules.

Table 3: Structural Comparison with Related Compounds

This structural comparison highlights the modular nature of these compounds, with variations in ring systems, substitution patterns, and salt formations leading to distinct molecular entities with potentially different physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume